artemisinin - 497820-35-6

artemisinin

Catalog Number: EVT-7918098
CAS Number: 497820-35-6
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Artemisinin is a sesquiterpene lactone derived from the sweet wormwood plant, Artemisia annua. It is renowned for its potent antimalarial properties and serves as the basis for various treatments against malaria. The compound was first isolated in the 1970s by Chinese scientist Tu Youyou, who later won the Nobel Prize in Physiology or Medicine for her discovery. Artemisinin is classified as a natural product and is part of a broader group of compounds known as endoperoxides, characterized by a unique peroxide bridge in their structure.

Source

The primary source of artemisinin is the plant Artemisia annua, which contains approximately 0.1% to 1% artemisinin by weight in its leaves . Due to the limited yield from natural sources, alternative production methods have been explored, including chemical synthesis and biosynthesis using microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce artemisinic acid, a precursor to artemisinin .

Classification

Artemisinin belongs to the class of compounds known as terpenoids, specifically sesquiterpenes. It is categorized under the larger family of natural products that exhibit significant biological activity, particularly in treating parasitic infections. Its derivatives include artemether, artesunate, and arteether, which are also used in malaria treatment.

Synthesis Analysis

Methods

The synthesis of artemisinin can be achieved through several methods:

Technical Details

The chemical synthesis often employs a series of reactions including photooxygenation and acid-catalyzed cyclization. For example, one efficient method utilizes singlet oxygen generated from photochemical reactions to facilitate the formation of hydroperoxides from enol ethers, which are then cyclized to yield artemisinin . The yields can vary significantly depending on the specific conditions and reagents used.

Molecular Structure Analysis

Data

  • Molecular Weight: 282.34 g/mol
  • Melting Point: Approximately 154-156 °C
  • Solubility: Insoluble in water; soluble in organic solvents like ethanol and chloroform.
Chemical Reactions Analysis

Artemisinin undergoes several key chemical reactions that are essential for its synthesis and biological activity:

  1. Photooxygenation: Involves the reaction of DHAA with singlet oxygen to form hydroperoxides.
  2. Cyclization: Hydroperoxides undergo acid-catalyzed cyclization to form the endoperoxide structure characteristic of artemisinin.
  3. Decomposition Reactions: Under certain conditions, artemisinin can decompose into various by-products, which can complicate purification processes .

These reactions highlight the importance of reaction conditions such as temperature, light exposure, and solvent choice in influencing yield and purity.

Mechanism of Action

Artemisinin exerts its antimalarial effects primarily through its interaction with heme groups in the malaria parasite's digestive vacuole. The mechanism involves:

  1. Activation: The endoperoxide bond in artemisinin is cleaved in the presence of ferrous iron (Fe²⁺), generating free radicals.
  2. Radical Formation: These free radicals damage parasitic proteins and lipids, disrupting cellular function.
  3. Cell Death: The accumulation of reactive species leads to oxidative stress within the parasite, ultimately resulting in cell death.

This unique mechanism is believed to contribute to artemisinin's efficacy against drug-resistant strains of malaria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Characteristic herbal scent.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of the peroxide group; can undergo oxidation and reduction reactions.
  • pH Stability: Stable under neutral pH conditions but may degrade under acidic or basic environments.

Relevant Data or Analyses

High-performance liquid chromatography (HPLC) methods are commonly employed for quantifying artemisinin levels in extracts and determining purity . These analytical techniques are crucial for both research and quality control in pharmaceutical applications.

Applications

Artemisinin is primarily used in medicine as an effective treatment for malaria. Its derivatives are formulated into various antimalarial drugs that are widely used globally:

  • Antimalarial Treatments: Artemisinin-based combination therapies (ACTs) are recommended by the World Health Organization as first-line treatments for uncomplicated malaria.
  • Research Applications: Ongoing studies explore its potential use against other diseases due to its anti-inflammatory and anticancer properties.
Biosynthesis Pathways and Metabolic Engineering

Sesquiterpene Lactone Biosynthesis in Artemisia spp.

Artemisinin biosynthesis occurs primarily in the glandular secretory trichomes of Artemisia annua leaves, where specialized cellular machinery converts primary metabolic precursors into this bioactive sesquiterpene lactone. The pathway initiates with the universal terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), synthesized through two distinct yet interconnected routes: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway [1] [3]. Research using isotope labeling demonstrates that both pathways contribute carbon skeletons to artemisinin production, with substantial metabolic crosstalk between compartments [1] [7]. The cytosolic enzyme farnesyl diphosphate synthase (FPS) catalyzes the head-to-tail condensation of three five-carbon units (2 IPP + 1 DMAPP) to form the pivotal 15-carbon intermediate farnesyl diphosphate (FPP) [1] [4]. This linear sesquiterpene undergoes cyclization via amorpha-4,11-diene synthase (ADS), generating the characteristic amorphadiene backbone that defines the artemisinin structural class [3] [6]. This cyclization represents the first committed step exclusively dedicated to artemisinin biosynthesis, distinguishing it from general sesquiterpenoid metabolism [9].

Table 1: Key Intermediates in Artemisinin Biosynthesis

CompoundChemical ClassRole in Pathway
Isopentenyl diphosphate (IPP)HemiterpenoidUniversal terpenoid precursor
Dimethylallyl diphosphate (DMAPP)HemiterpenoidUniversal terpenoid precursor
Farnesyl diphosphate (FPP)SesquiterpenoidDirect ADS substrate
Amorpha-4,11-dieneSesquiterpenoidCyclized backbone structure
Dihydroartemisinic acid (DHAA)Sesquiterpene carboxylic acidImmediate enzymatic precursor
Artemisinic acid (AA)Sesquiterpene carboxylic acidCompetitive pathway intermediate
ArtemisininSesquiterpene lactoneFinal bioactive product

Enzymatic Regulation of Artemisinin Precursors

The conversion of amorpha-4,11-diene to artemisinin involves oxidative modifications mediated by several highly specialized enzymes. The cytochrome P450 monooxygenase CYP71AV1, in conjunction with its redox partner cytochrome P450 reductase (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene. This sequential oxidation yields artemisinic alcohol → artemisinic aldehyde → artemisinic acid (AA) [1] [3] [7]. A critical branch point occurs at the aldehyde stage, where artemisinic aldehyde Δ11(13) reductase (DBR2) preferentially reduces the Δ11(13) double bond to produce dihydroartemisinic aldehyde, which is subsequently oxidized to dihydroartemisinic acid (DHAA) by aldehyde dehydrogenase 1 (ALDH1) [3] [7] [9]. DHAA serves as the direct enzymatic precursor to artemisinin through non-enzymatic photo-oxidation in the subcuticular space of glandular trichomes, where reactive oxygen species facilitate endoperoxide bridge formation [4] [7]. Recent evidence suggests that this final step may also involve a trichome-specific peroxidase, though this enzyme remains uncharacterized [5]. The competitive flux between CYP71AV1-mediated oxidation and DBR2-mediated reduction critically determines artemisinin yield, as DBR2 efficiently channels artemisinic aldehyde toward the DHAA pathway [7] [9].

Table 2: Key Enzymes in Artemisinin Biosynthesis

EnzymeGeneFunctionEffect on Artemisinin Yield
Amorpha-4,11-diene synthaseADSCyclizes FPP to amorpha-4,11-dieneRate-limiting step; silencing reduces yield 95%
Cytochrome P450 monooxygenaseCYP71AV1Multi-step oxidation of amorpha-4,11-diene to artemisinic acidOverexpression increases yield 38%
Cytochrome P450 reductaseCPRElectron transfer partner for CYP71AV1Essential for CYP71AV1 function
Artemisinic aldehyde reductaseDBR2Converts artemisinic aldehyde to dihydroartemisinic aldehydeOverexpression enhances artemisinin 2-3 fold
Aldehyde dehydrogenaseALDH1Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid (DHAA)Co-overexpression with DBR2 optimal
Farnesyl diphosphate synthaseFPSProduces FPP from IPP and DMAPPOverexpression increases yield 34-40%

Genetic Modifications for Enhanced Artemisinin Yield

Strategic genetic interventions have substantially elevated artemisinin concentrations in A. annua through multiple mechanisms. Overexpression of pathway genes remains the most direct approach, with transgenic lines expressing ADS, CYP71AV1, CPR, and DBR2 exhibiting 2-3 fold higher artemisinin accumulation compared to wild-type plants [1] [7] [9]. For example, constitutive expression of DBR2 under the CaMV35S promoter significantly redirects metabolic flux toward DHAA synthesis, simultaneously increasing artemisinin while reducing competing arteannuin B accumulation [7]. Upstream precursor enhancement via HMGR (the rate-limiting enzyme in the MVA pathway) or FPS overexpression elevates artemisinin content by 22-40% by amplifying substrate availability [1] [7]. Additionally, introducing bacterial rol genes from Agrobacterium rhizogenes stimulates secondary metabolism, with rolB transgenics showing a remarkable 2-9 fold artemisinin increase and rolC transgenics exhibiting 4 fold enhancement, attributed to upregulated transcription of ADS, CYP71AV1, and ALDH1 alongside increased trichome density [2]. Beyond structural genes, modulating transcription factors like AaWRKY1, AabZIP1, and AaMYC2 activates the entire biosynthetic cluster, while suppressing negative regulators (e.g., AaJAZ repressors) sustains jasmonate-induced pathway expression [7] [10]. Field trials of such engineered lines confirm stability with artemisinin reaching 1.5-2% dry weight – substantially higher than the 0.01-0.8% in wild plants [9].

Heterologous Production in Microbial Systems

Microbial platforms offer a promising alternative to plant-based artemisinin production by decoupling supply from agricultural constraints. Saccharomyces cerevisiae has been engineered with remarkable efficiency to produce artemisinin precursors:

  • Introduction of codon-optimized ADS enables amorphadiene synthesis (24 mg/L initially) [5] [7]
  • Co-expression of CYP71AV1 with CPR and ADH1 forms artemisinic acid [5]
  • Optimizing mevalonate pathway flux via tHMGR overexpression and acetyl-CoA boosting further increases yields [5] [7]Seminal work by Keasling's group achieved artemisinic acid titers of 25 g/L in engineered yeast through a combination of promoter engineering, galactose-inducible expression, and fed-batch fermentation optimization [5] [7]. Escherichia coli also produces amorphadiene (up to 500 mg/L) but faces challenges with functional P450 expression due to insufficient electron transport machinery and cytochrome incompatibility [5] [7]. Plant-based heterologous systems include Nicotiana benthamiana (transient expression) and Chrysanthemum morifolium (stable transformation), though artemisinin accumulation remains low (trace levels) due to suboptimal enzyme stoichiometry, compartmentalization issues, and inadequate precursor pools [8] [9]. Notably, GC-MS detection in transgenic Chrysanthemum cv. White Snowdon confirms pathway functionality in non-Artemisia species, though yields are non-commercial [8].

Table 3: Artemisinin Precursor Production in Heterologous Systems

Host SystemEngineered Pathway ComponentsKey ProductYieldReference Source
Saccharomyces cerevisiaetHMGR, ADS, CYP71AV1, CPRArtemisinic acid25 g/L [5] [7]
Saccharomyces cerevisiaeOptimized MVA, ADSAmorpha-4,11-diene40 g/L [7]
Escherichia coliMEP optimization, ADSAmorpha-4,11-diene500 mg/L [5]
Escherichia coliMVA + MEP hybrid, CYP71AV1 (partial)Artemisinic alcohol105 mg/L [5]
Chrysanthemum morifoliumtHMGR, ADS, CYP71AV1, CPR, DBR2ArtemisininTrace amounts [8]
Physcomitrella patensADS, CYP71AV1, CPRArtemisinic acid0.21 mg/g DW [9]

Biotechnological Approaches to Circumvent Plant-Dependent Synthesis

Integrated biotechnological strategies address limitations of natural artemisinin sourcing by targeting biosynthesis, storage, and environmental response. Multi-gene stacking combines overexpression of positive regulators (transcription factors) with suppression of competing pathways (e.g., squalene synthase for sterols), achieving synergistic yield increases up to 3.4 fold compared to single-gene manipulations [7] [9]. Trichome engineering leverages the discovery that glandular trichome density directly correlates with artemisinin accumulation. Overexpression of the trichome-specific fatty acyl-CoA reductase (TFAR1) gene enhances both trichome development and sesquiterpenoid biosynthesis, while β-glucosidase (bgl1) expression increases trichome density by 20-66% with proportional artemisinin elevation [2] [9]. Elicitor-induced biosynthesis employs jasmonate signaling to upregulate pathway genes: methyl jasmonate treatment transiently boosts artemisinin by 49% through activation of AaMYC2 transcription factor binding to ADS and CYP71AV1 promoters [9] [10]. Furthermore, cold stress (4°C) induces parallel upregulation of artemisinin and phenylpropanoid pathways, with transcriptomics revealing coordinated induction of PAL, C4H, ADS, and DBR2 within 6 hours, leading to a 5-fold artemisinin spike [10]. Bioreactor-based hairy root cultures treated with elicitors achieve 0.32 mg/g artemisinin – a promising controlled production platform independent of climatic variability [4] [9].

Table 4: Comparative Effectiveness of Biotechnological Enhancement Strategies

StrategyKey InterventionMaximum Yield IncreaseAdvantagesLimitations
Multi-gene stackingOverexpression of TFs + suppression of competition3.4-foldSynergistic effect; sustained yieldComplex regulatory approval
Trichome engineeringTFAR1 or bgl1 overexpression2.56% DW in flowersTargets storage structures directlyMay affect plant morphology
Microbial heterologous productionEngineered yeast with optimized pathways25 g/L artemisinic acidScalable; independent of agricultureHigh fermentation costs
Elicitor applicationMethyl jasmonate or chitosan treatment49% increaseNon-transgenic; rapid responseTransient effect; reapplied needed
Hairy root bioreactorsElicited root cultures in controlled systems0.32 mg/g DWConsistent production; space-efficientLower yield than field plants
Cold stress primingShort-term low temperature exposure5.07-fold transient spikeSimple; integrates with cultivationNot sustained long-term

Properties

CAS Number

497820-35-6

Product Name

artemisinin

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3

InChI Key

BLUAFEHZUWYNDE-UHFFFAOYSA-N

SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.